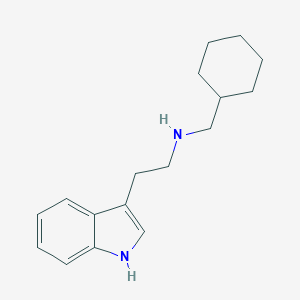
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine, commonly known as CYM-5442, is a chemical compound that belongs to the class of indole-based synthetic compounds. It has been synthesized and extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant.
Mecanismo De Acción
The mechanism of action of CYM-5442 is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, CYM-5442 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By modulating the activity of this receptor, CYM-5442 may be able to exert antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
CYM-5442 has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin receptors, the inhibition of dopamine uptake, and the activation of the hypothalamic-pituitary-adrenal axis. These effects may contribute to its potential pharmacological properties, including its antidepressant, anxiolytic, and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CYM-5442 in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective modulation of this receptor. However, one of the main limitations of using CYM-5442 is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on CYM-5442, including its potential use as an antidepressant, anxiolytic, or antipsychotic agent. Other potential areas of research include the development of new synthetic methods for CYM-5442, the identification of its molecular targets, and the investigation of its potential interactions with other drugs and neurotransmitters. Overall, CYM-5442 represents a promising area of research for the development of new pharmacological agents for the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of CYM-5442 involves a multi-step process that begins with the reaction of cyclohexylmethylamine with 3-indolecarboxaldehyde. This reaction yields the intermediate compound, which is then subjected to a series of chemical transformations, including reduction, acylation, and cyclization, to produce the final product. The synthesis method has been optimized and refined over the years, resulting in a high yield and purity of CYM-5442.
Aplicaciones Científicas De Investigación
CYM-5442 has been extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant. It has been shown to have a high affinity for the 5-HT2A receptor, which is implicated in the pathogenesis of depression and other psychiatric disorders. CYM-5442 has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.
Propiedades
Fórmula molecular |
C17H24N2 |
|---|---|
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C17H24N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h4-5,8-9,13-14,18-19H,1-3,6-7,10-12H2 |
Clave InChI |
JGLMZVGXOFRHNM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

